1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride
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Overview
Description
1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride is a chemical compound that features a cyclopropyl group, a piperazine ring, and a benzoyl group
Preparation Methods
The synthesis of 1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting appropriate amines with ethylene glycol or other suitable reagents.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the intermediate compound.
Attachment of the benzoyl group: This is usually done through acylation reactions using benzoyl chloride or similar reagents.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzoyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antipsychotic or antidepressant.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride: This compound shares the piperazine and cyclopropyl groups but lacks the benzoyl group.
2-(piperazin-1-yl)ethan-1-ol: This compound has a simpler structure with only the piperazine and ethan-1-ol groups.
1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: This compound features a piperazine ring with dichlorophenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3-methylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-13-3-2-4-15(11-13)17(21)19-9-7-18(8-10-19)12-16(20)14-5-6-14;/h2-4,11,14,16,20H,5-10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJXPNDCIOOFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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